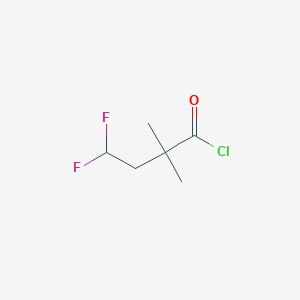![molecular formula C17H14N2O3 B6432599 (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 915372-53-1](/img/structure/B6432599.png)
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is an organic compound with the chemical formula C17H13N2O3. It is a white crystalline solid with a melting point of 184-186°C. This compound belongs to the class of compounds known as chromene carboxamides and has been found to have a variety of biological activities.
Wissenschaftliche Forschungsanwendungen
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications. For example, it has been found to possess anti-inflammatory and anti-cancer activities. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been studied for its potential role in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. In addition, it is thought that the compound may have an effect on the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and inhibit the growth of certain cancer cells. In addition, it has been found to have an effect on the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments is that it is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound has not been extensively tested in humans and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
Given the potential therapeutic applications of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, there are a number of future directions for research. These include further studies of its mechanism of action, its efficacy in humans, and its potential for use in combination with other drugs or treatments. In addition, further studies could investigate its potential for use in other therapeutic areas such as neurological disorders and autoimmune diseases. Finally, further studies could investigate its potential for use as an adjuvant therapy in cancer treatments.
Synthesemethoden
The synthesis of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can be accomplished through a number of different methods. One method involves the reaction of 3-methyl-2-phenylindole with 2-amino-3-methoxy-4-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction yields the desired compound along with a number of byproducts.
Eigenschaften
IUPAC Name |
7-hydroxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-2-4-12(7-10)19-17-14(16(18)21)8-11-5-6-13(20)9-15(11)22-17/h2-9,20H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISUQHPNDMVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)

![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6432584.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B6432617.png)